3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
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Overview
Description
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is a compound that features a pyrazole ring substituted with a nitro group and a benzonitrile moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile typically involves the reaction of 4-nitro-1H-pyrazole with a benzonitrile derivative. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the benzonitrile carbon, forming the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Reduction: The benzonitrile moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzonitrile.
Reduction: 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzonitrile moiety can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzonitrile
- 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzonitrile
Uniqueness
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile is unique due to the presence of both a nitro group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-2-1-3-10(4-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRDZXJSBMVENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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